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molecular formula C12H15NO2 B016957 4-methyl-3-oxo-N-phenylpentanamide CAS No. 124401-38-3

4-methyl-3-oxo-N-phenylpentanamide

Cat. No. B016957
M. Wt: 205.25 g/mol
InChI Key: ADHRFDCBLJVNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05998633

Procedure details

A three-necked, 12 L round bottom flask equipped with a mechanical stirrer, a thermometer, and set up for distillation was charged with 2.6 L of toluene, 1.73 kg (12 mol) of methyl 4-methyl-3-oxopentanoate and 72 g (1.18 mol) of ethylenediamine. The mixture was heated to 80° C. and charged with 0.49 kg of aniline. The mixture was brought to reflux and distillation was started. After 40 minutes, a further 0.245 kg of aniline was charged and, at 40 minute intervals, a further two portions of aniline (0.245 and 0.25 kg) were charged. Distillation was continued for a further 1 to 5 hours until a total of 985 mL of solvent was removed. The solution was stirred at room temperature for 16 hours, and a further 550 mL of solvent was removed by vacuum distillation (at approximately 85 mm Hg). The mixture was cooled, and 2 L of water was charged to provide an oil. The mixture was warmed to 40° C., and a further 1.0 L of water was charged. Seven hundred milliliters of toluene/water mixture was removed by vacuum distillation (approximately 20 mm Hg). Two liters of water were charged, and the mixture allowed to stand for 10 days. The product was isolated by filtration and washed with three portions of hexane. Drying in vacuo gave 1.7 kg of 4-methyl-3-oxo-N-phenylpentanamide as a hydrate; mp 46.5-58.8° C.
Quantity
2.6 L
Type
reactant
Reaction Step One
Quantity
1.73 kg
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0.49 kg
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH3:8][CH:9]([CH3:17])[C:10](=[O:16])[CH2:11][C:12]([O:14]C)=O.C(N)CN.[NH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>O>[CH3:17][CH:9]([CH3:8])[C:10](=[O:16])[CH2:11][C:12]([NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:14]

Inputs

Step One
Name
Quantity
2.6 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.73 kg
Type
reactant
Smiles
CC(C(CC(=O)OC)=O)C
Name
Quantity
72 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0.49 kg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked, 12 L round bottom flask equipped with a mechanical stirrer
DISTILLATION
Type
DISTILLATION
Details
a thermometer, and set up for distillation
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
distillation
ADDITION
Type
ADDITION
Details
a further 0.245 kg of aniline was charged and, at 40 minute intervals
Duration
40 min
ADDITION
Type
ADDITION
Details
a further two portions of aniline (0.245 and 0.25 kg) were charged
DISTILLATION
Type
DISTILLATION
Details
Distillation
WAIT
Type
WAIT
Details
was continued for a further 1 to 5 hours until a total of 985 mL of solvent
Duration
3 (± 2) h
CUSTOM
Type
CUSTOM
Details
was removed
CUSTOM
Type
CUSTOM
Details
a further 550 mL of solvent was removed by vacuum distillation (at approximately 85 mm Hg)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
2 L of water was charged
CUSTOM
Type
CUSTOM
Details
to provide an oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 40° C.
CUSTOM
Type
CUSTOM
Details
Seven hundred milliliters of toluene/water mixture was removed by vacuum distillation (approximately 20 mm Hg)
ADDITION
Type
ADDITION
Details
Two liters of water were charged
WAIT
Type
WAIT
Details
to stand for 10 days
Duration
10 d
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
washed with three portions of hexane
CUSTOM
Type
CUSTOM
Details
Drying in vacuo

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(C(CC(=O)NC1=CC=CC=C1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 kg
YIELD: CALCULATEDPERCENTYIELD 157.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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